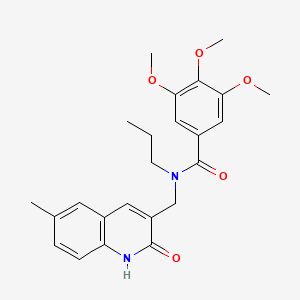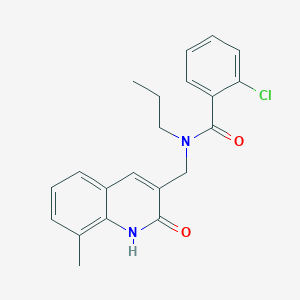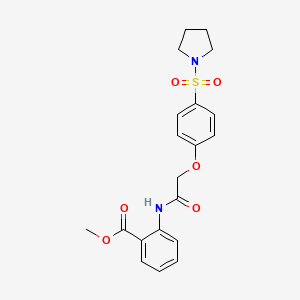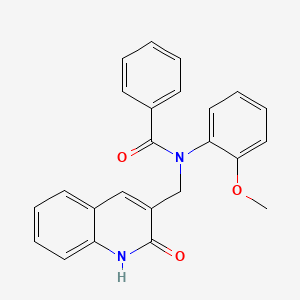
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide, commonly known as HQMNB, is a chemical compound that has been synthesized for its potential medicinal properties. The compound has been extensively studied for its mechanism of action and its biochemical and physiological effects.
作用機序
HQMNB exerts its biological effects through various mechanisms. It has been shown to inhibit the activity of certain enzymes, such as tyrosinase and cholinesterase. It also induces apoptosis, or programmed cell death, in cancer cells. Additionally, HQMNB has been shown to inhibit the replication of certain viruses, such as herpes simplex virus and human immunodeficiency virus.
Biochemical and Physiological Effects:
HQMNB has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis in these cells. HQMNB has also been shown to have antiviral and antimicrobial activities, making it a potential therapeutic agent for infectious diseases. Additionally, HQMNB has been studied for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One advantage of using HQMNB in lab experiments is its broad range of potential applications. The compound has been shown to have anticancer, antiviral, and antimicrobial activities, as well as potential therapeutic applications for neurodegenerative diseases. Additionally, HQMNB has been shown to have low toxicity in animal studies, making it a potentially safe therapeutic agent.
One limitation of using HQMNB in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, the compound's mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
将来の方向性
There are several potential future directions for research on HQMNB. One area of research could focus on the compound's potential as a therapeutic agent for neurodegenerative diseases. Additionally, further studies could be conducted to better understand the compound's mechanism of action and to design experiments to study its effects. Finally, future research could focus on developing more efficient synthesis methods for HQMNB, as well as improving its solubility in water.
合成法
HQMNB can be synthesized using a multistep process involving the reaction of 2-hydroxyquinoline-3-carbaldehyde with 2-methoxybenzylamine, followed by the reaction of the resulting intermediate with benzoyl chloride. The compound can then be purified using various chromatography techniques.
科学的研究の応用
HQMNB has been studied extensively for its potential medicinal properties. The compound has been shown to have anticancer, antiviral, and antimicrobial activities. It has also been studied for its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(2-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-29-22-14-8-7-13-21(22)26(24(28)17-9-3-2-4-10-17)16-19-15-18-11-5-6-12-20(18)25-23(19)27/h2-15H,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDAUHLCLCAQAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7717075.png)
![4-((7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7717081.png)
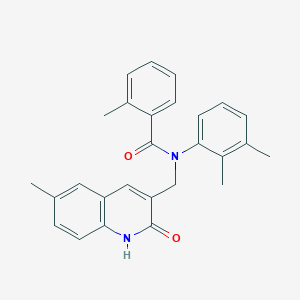


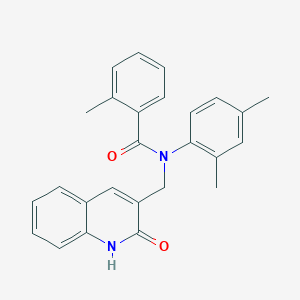
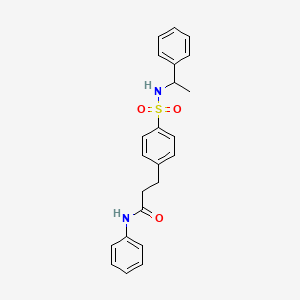
![4-bromo-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7717119.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7717122.png)
